2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazolopyrazine family, known for its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by bromination . The reaction conditions often involve heating to specific temperatures and maintaining pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethanol, and various brominating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Used in the synthesis of various bioactive compounds.
Uniqueness
2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of novel therapeutic agents and in various chemical research applications .
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-5-8-4-3-7-1-2-10(4)9-5;/h7H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPQNARKJWMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.